molecular formula C15H13ClFNO3 B8516867 ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate

Cat. No.: B8516867
M. Wt: 309.72 g/mol
InChI Key: CPHNTDSVAJWJOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is an organic compound with the molecular formula C15H13ClFNO3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate typically involves multiple steps. One common method includes the reaction of 7-chloro-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. This reaction forms the ethyl ester derivative .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can have different functional groups and oxidation states depending on the reaction conditions .

Scientific Research Applications

Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent for treating various diseases.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 1-allyl-7-chloro-6-fluoro-4-oxo-1,4-dihydro-3-quinolinecarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its allyl group differentiates it from other quinoline derivatives, potentially leading to unique reactivity and applications .

Properties

Molecular Formula

C15H13ClFNO3

Molecular Weight

309.72 g/mol

IUPAC Name

ethyl 7-chloro-6-fluoro-4-oxo-1-prop-2-enylquinoline-3-carboxylate

InChI

InChI=1S/C15H13ClFNO3/c1-3-5-18-8-10(15(20)21-4-2)14(19)9-6-12(17)11(16)7-13(9)18/h3,6-8H,1,4-5H2,2H3

InChI Key

CPHNTDSVAJWJOD-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN(C2=CC(=C(C=C2C1=O)F)Cl)CC=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

13.5 g of 7-chloro-3-ethoxycarbonyl-6-fluoro-4-hydroxyquinoline and 13.8 g of potassium carbonate in 160 cm3 of DMF were stirred and heated at 110° C. for 1 hour in a round-bottomed flask equipped with a reflux condenser. After cooling to 60° C., the solution was treated with 24 g of allyl bromide. The mixture was stirred and heated at 100° C. until the medium was neutral (duration: about 6 hours). The solvent was evaporated off in vacuo, the residue was taken up in 300 cm3 of water and the reaction product was extracted with chloroform (3×100 cm3). The combined organic extracts were washed with water, dried (MgSO4) and evaporated to dryness. The residue was recrystallised from 72 cm3 of isopropanol. 12 g of 1-allyl-7-chloro-3-ethoxycarbonyl-6-fluoro-4-oxo-1,4-dihydroquinoline, m.p.=162°-164° C., were obtained.
Quantity
13.5 g
Type
reactant
Reaction Step One
Quantity
13.8 g
Type
reactant
Reaction Step One
Name
Quantity
160 mL
Type
solvent
Reaction Step One

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